molecular formula C15H13N7OS2 B4081237 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B4081237
M. Wt: 371.4 g/mol
InChI Key: ORUPSEVRTIGSLW-UHFFFAOYSA-N
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Description

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a triazinoindole core, a thiadiazole ring, and an acetamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole ring. The thiadiazole ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the acetamide group via an amide coupling reaction. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Scientific Research Applications

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interaction with nucleic acids, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: A related compound with a similar triazinoindole core but lacking the thiadiazole and acetamide groups.

    1,3,4-THIADIAZOLE DERIVATIVES: Compounds with the thiadiazole ring but different substituents, offering varied biological and chemical properties.

    TRIAZINOINDOLE DERIVATIVES:

Uniqueness

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE stands out due to its combination of the triazinoindole core, thiadiazole ring, and acetamide group, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7OS2/c1-2-22-10-6-4-3-5-9(10)12-13(22)18-15(21-19-12)24-7-11(23)17-14-20-16-8-25-14/h3-6,8H,2,7H2,1H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUPSEVRTIGSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE

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